molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

Cat. No. B1273709
Key on ui cas rn: 344566-78-5
M. Wt: 301.4 g/mol
InChI Key: QQKMRJBIMLSKQL-UHFFFAOYSA-N
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Patent
US05442064

Procedure details

1-(4-cyanophenyl)-4-tert.butyloxycarbonylamino-piperidine By reacting 4-fluorobenzonitrile with 4-tert.butyloxy-carbonylamino-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-tert.butyloxy-carbonylamino-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(N2CCC(N[C:16]([O:18]C(C)(C)C)=[O:17])CC2)=CC=1)#N.F[C:24]1[CH:31]=[CH:30][C:27]([C:28]#[N:29])=[CH:26][CH:25]=1.C(O[CH:37]1[CH2:42][CH2:41][N:40](N=C=O)[CH2:39][CH2:38]1)(C)(C)C>>[C:16]([CH:37]1[CH2:38][CH2:39][N:40]([C:24]2[CH:31]=[CH:30][C:27]([C:28]#[N:29])=[CH:26][CH:25]=2)[CH2:41][CH2:42]1)([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N1CCC(CC1)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Three
Name
4-tert.butyloxy-carbonylamino-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC1CCN(CC1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1CCN(CC1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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